1-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea
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Overview
Description
1-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea is a complex organic compound that features a furan ring, an oxadiazole ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative.
Attachment of the Furan Ring: The furan ring can be introduced by reacting the oxadiazole intermediate with a suitable furan derivative, such as 2,5-dimethylfuran.
Formation of the Urea Moiety: The final step involves the reaction of the oxadiazole-furan intermediate with an isocyanate derivative to form the urea moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could yield furan-2-carboxylic acid derivatives, while reduction of the oxadiazole ring could yield amine derivatives.
Scientific Research Applications
1-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole rings could participate in hydrogen bonding or π-π interactions with the target molecules, while the urea moiety could form additional hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
- 1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Uniqueness
1-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
1-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-7-6-9(8(2)19-7)10-15-16-12(20-10)14-11(17)13-4-5-18-3/h6H,4-5H2,1-3H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMQNLKZQYXUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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